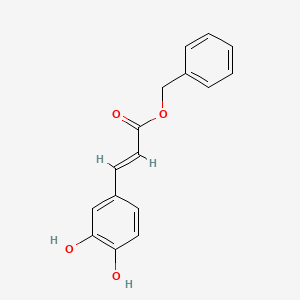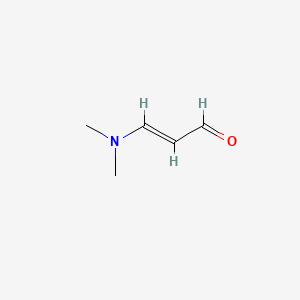
3-(Dimethylamino)acrylaldehyde
Descripción general
Descripción
3-(Dimethylamino)acrylaldehyde is a chemical compound that is part of a broader class of molecules known for their applications in various fields, including organic synthesis and sensor development. While the provided papers do not directly discuss this compound, they do provide insights into closely related compounds that can offer a perspective on the properties and applications of this molecule.
Synthesis Analysis
The synthesis of related compounds, such as 3,5-bis(acrylaldehyde) BODIPY, involves the use of acrylaldehyde derivatives. These compounds are typically synthesized through condensation reactions, which are a common method for creating carbon-carbon double bonds in organic chemistry. For instance, the synthesis of BODIPY derivatives is indicative of the potential methods that could be applied to synthesize this compound, although the exact procedure may vary depending on the substituents and desired properties of the final product .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can be analyzed using X-ray diffraction and computational methods such as density functional theory (DFT). For example, the Z/E isomerism of a related compound, 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile, has been studied to determine the geometries and relative stabilities of its isomers. Such studies reveal the importance of molecular geometry in the stability and intermolecular interactions of these compounds .
Chemical Reactions Analysis
The reactivity of acrylaldehyde derivatives is often explored in the context of their selectivity towards specific reactants. For example, the bis(acrylaldehyde) BODIPY compound was shown to exhibit higher selectivity toward cysteine and homocysteine over other amino acids and thiol-containing compounds. This suggests that this compound may also possess selective reactivity, which could be exploited in chemical sensing or targeted synthesis applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylaldehyde derivatives can be inferred from their molecular structures and the nature of their substituents. The presence of a dimethylamino group, for instance, could influence the compound's solubility, polarity, and reactivity. The intermolecular interactions observed in crystal structures, such as those between bromine and nitrogen atoms in the related compound, can also provide insights into the potential packing and stability of this compound in the solid state .
Aplicaciones Científicas De Investigación
1. Non-linear Optical Material
A study involving a derivative of 3-(dimethylamino)acrylaldehyde, namely ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate (EDPADPC), demonstrated its potential as a non-linear optical (NLO) material. This application was suggested due to its significant first hyperpolarizability (β0) value (Singh, Rawat, & Sahu, 2014).
2. Synthesis of Heterocyclic Compounds
In the context of organic synthesis, this compound has been used as a starting material for the synthesis of various heterocyclic compounds. For instance, ethyl 3-dimethylamino acrylates, derivatives of this compound, have been employed in eco-friendly transamination and aza-annulation reactions to create new α-hetero-β-hydrazino acrylates and 1,2-dihydropyrazol-3-ones (Meddad et al., 2001).
3. Crystallographic Studies
Crystallographic studies of isomers of a compound derived from this compound provided insights into the structural aspects of these compounds, highlighting significant intermolecular interactions and stability differences between the isomers (Tammisetti et al., 2018).
4. Biological Activity Studies
The utility of 3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one, a derivative of this compound, in synthesizing azole systems with potential biological activities has been reported. This highlights its role in the creation of compounds with antimicrobial properties (Azab, Break, & El-Zahrani, 2016).
5. Chemical Sensing and Logic Functions
This compound-based chemosensors have been developed for detecting specific ions and substances. For instance, a sensor based on N,N-dimethylaminocinnamaldehyde demonstrated the capability to detect Hg²⁺ ions and was further utilized for picric acid detection and constructing logic functions (Kumar, Reja, & Bhalla, 2012).
Mecanismo De Acción
3-Dimethylaminoacrolein, also known as 3-(Dimethylamino)acrolein, 3-(Dimethylamino)acrylaldehyde, or 3-Dimethylaminoacrylaldehyde, is an organic compound with the formula Me2NC(H)=CHCHO . This compound has a number of useful and unusual properties, and it plays a role in various biochemical pathways .
Target of Action
It’s known that the compound has a stimulating effect in humans and can cause a reversal of the hypnotic effect of morphine in mice . This suggests that it may interact with the central nervous system, potentially targeting receptors or enzymes involved in neurotransmission .
Mode of Action
3-Dimethylaminoacrolein combines the functionalities of an unsaturated aldehyde and an enamine . This allows it to react with various compounds, introducing unsaturated and reactive C3 groups into CH-acidic and nucleophilic compounds . The activated aldehyde group of 3-Dimethylaminoacrolein reacts quantitatively with dialkyl sulfates such as dimethyl sulfate .
Biochemical Pathways
3-Dimethylaminoacrolein and its derivatives can be used as reactive molecular building blocks for the formation of nitrogen-containing heterocycles, such as pyridines, pyrimidines, pyrroles, or pyrazoles . These heterocycles are key components of many biologically active compounds, including nucleic acids and many pharmaceuticals .
Pharmacokinetics
It’s known that the compound is a pale yellow water-soluble liquid , which suggests that it could be readily absorbed and distributed in the body. Its metabolism and excretion would depend on its interactions with various enzymes and transporters in the body.
Result of Action
It’s known that the compound is a stable and comparably non-toxic precursor for the genotoxic, mutagenic, and potentially carcinogenic malondialdehyde . This suggests that it could have significant effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of 3-Dimethylaminoacrolein can be influenced by various environmental factors. For example, its reactivity can be affected by the pH of the environment . Furthermore, its stability could be influenced by temperature, as it has a boiling point of 270-273 °C .
Safety and Hazards
3-Dimethylaminoacrolein is classified as a skin corrosive (Category 1B) and causes serious eye damage (Category 1) . It may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, and to use personal protective equipment .
Direcciones Futuras
A series of CA analogues were synthesized to evaluate their anti-melanoma activities across various melanoma cell lines . The compound with the most potential, CAD-14, exhibited potent activity against the A375, A875 and SK-MEL-1 cells . These findings indicate that CAD-14 might be a lead compound for exploring effective anti-melanoma drugs .
Propiedades
IUPAC Name |
(E)-3-(dimethylamino)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-6(2)4-3-5-7/h3-5H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLMPLDPCKRASL-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Record name | 3-Dimethylaminoacrolein | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/3-Dimethylaminoacrolein | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
927-63-9, 692-32-0 | |
| Record name | 3-(Dimethylamino)acrylaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Dimethylaminoacrolein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000692320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(dimethylamino)acrylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.962 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-3-(dimethylamino)prop-2-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-DIMETHYLAMINOACROLEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MVV69JD7Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 3-(dimethylamino)acrolein (DMA) primarily used for in organic synthesis?
A1: DMA serves as a versatile building block for synthesizing various heterocyclic compounds, particularly pyrroles and pyrimidines. [, , , , , ] It acts as a source of the three-carbon unit necessary for forming these ring systems.
Q2: How does DMA react differently with unsubstituted β-amino enones compared to its reaction with α-amino derivatives?
A2: While both reactions ultimately lead to pyrrole formation, they follow distinct pathways. DMA reacts with unsubstituted β-amino enones via a 1,4-addition followed by transamination, elimination, and cyclodehydration. Conversely, with α-amino derivatives, DMA undergoes 1,2-addition and subsequent cyclization to yield 2-substituted pyrroles. []
Q3: Can you elaborate on the mechanism of pyrimidine synthesis using DMA?
A3: DMA reacts with compounds like 5-aminopyrazol-3-one in a basic environment to form pyrazolo[1,5-a]pyrimidines. The reaction likely proceeds through initial condensation followed by cyclization. Interestingly, in acidic conditions, DMA can undergo self-cyclization to yield pyrazolo[3,4-b]pyridine derivatives. []
Q4: Beyond heterocycle synthesis, what other transformations can DMA undergo?
A4: DMA can be hydrolyzed to produce 2-arylmalondialdehydes. These compounds are valuable intermediates in synthesizing diverse molecules, including 3-chloroacroleins and 3-alkoxyacroleins. []
Q5: How is DMA utilized in developing histone deacetylase (HDAC) inhibitors?
A5: DMA plays a crucial role in a scalable route to synthesize HDAC inhibitors containing a unique 2-aryl-3-cyano-5-aminomethylpyridine core. This involves a novel Mannich reaction where DMA, formaldehyde, and a secondary amine react to form a 2-(alkylaminomethyl)-3-dimethylaminoacrolein intermediate, ultimately leading to the desired inhibitor scaffold. []
Q6: Can DMA be used to synthesize formyl-substituted heterocycles?
A6: Yes, DMA is a key reagent in synthesizing both 2- and 4-formylpyrido[2,1-b]benzoxazoles. This method involves reacting o-acetaminophenols with a Vilsmeier reagent under specific conditions. [, ]
Q7: Are there any examples of DMA leading to unexpected products in reactions with complex molecules?
A7: Interestingly, reacting DMA with 5,10,15-tritolylcorrole under Vilsmeier conditions yielded unexpected results. Instead of the anticipated β-acrolein corrole, the reaction produced an inner core substituted N21,N22-3-formylpropylcorrole and a 10-acrolein isocorrole. [] This unexpected reactivity highlights the unique behavior of DMA in complex reaction environments.
Q8: How does the structure of DMA contribute to its reactivity?
A8: DMA's reactivity stems from its unique structure:
Q9: Are there reported methods for synthesizing substituted DMA derivatives?
A9: Yes, 2-(alkylthio)- and 2-(arylthio)-3-(dimethylamino)acroleins can be synthesized and used to create various N-[3-(dimethylamino)-2-(substituted thio)-2-propenylidene]-N-methylmethanaminium salts. These salts are valuable intermediates in organic synthesis. [, ]
Q10: Does DMA play a role in synthesizing porphyrin-related compounds?
A10: Indeed, DMA is utilized in various reactions with porphyrin derivatives:
- Formylvinylchlorin synthesis: DMA, under Vilsmeier conditions, reacts with nickel chlorin to yield meso-20-formylvinylchlorin. [, ]
- Styryl-substituted chlorin derivatives: The Vilsmeier reaction of a nickel pyropheophorbide complex with DMA forms a key intermediate that can be further reacted with Wittig reagents to yield styryl-substituted Z/E-chlorin derivatives. [, ]
- Benzoisobacteriochlorin synthesis: The Vilsmeier reaction product of DMA and nickel 3-substituent-3-devinylpyropheophorbide-a, upon treatment with sulfuric acid, yields benzoisobacteriochlorin. [, ]
Q11: Has DMA been used in the synthesis of metal complexes?
A11: Yes, α-substituted malondialdehydes derived from 2-(4′-hydroxyphenyl)-3-(dimethylamino)acrolein have been used to synthesize copper(II) and nickel(II) complexes. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




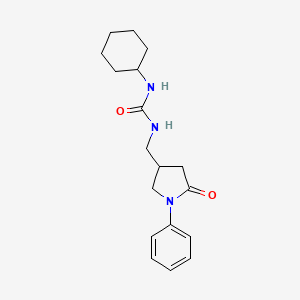
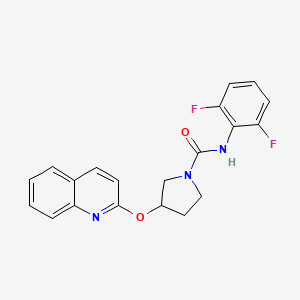

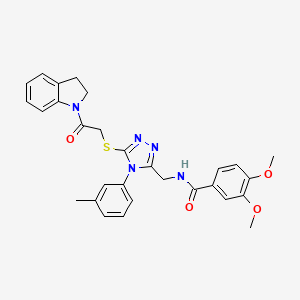
![N-(3,4-dimethoxyphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3020951.png)
![Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B3020953.png)

![2-[(E)-2-(3-nitrophenyl)vinyl]quinoline](/img/structure/B3020956.png)

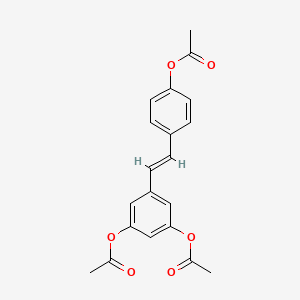
![Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B3020959.png)
